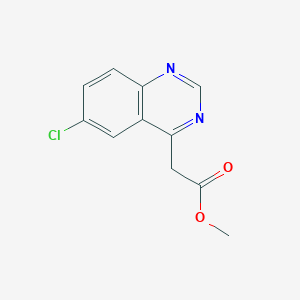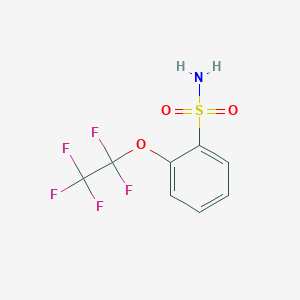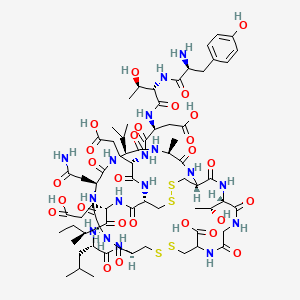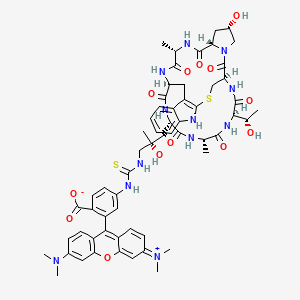
((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin
説明
(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin: is a fluorescently labeled derivative of phalloidin, a bicyclic heptapeptide toxin derived from the death cap mushroom (Amanita phalloides). This compound is widely used in biological research for its ability to bind selectively to filamentous actin (F-actin), making it a valuable tool for visualizing and studying actin filaments in various cell types and tissues.
作用機序
Target of Action
Rhodamine phalloidin-TRITC, also known as (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, primarily targets F-actin , a polymeric form of the protein actin . Actin is a crucial component of the cytoskeleton in all eukaryotic cells and plays a significant role in various cellular functions, including cell motility, structure, and integrity .
Mode of Action
Rhodamine phalloidin-TRITC binds to F-actin with high selectivity . The binding of Rhodamine phalloidin-TRITC to F-actin leads to the stabilization of actin filaments, which resist depolymerization and disassembly .
Biochemical Pathways
The interaction of Rhodamine phalloidin-TRITC with F-actin disrupts the dynamic equilibrium of actin’s polymerization and depolymerization . This disruption can affect various cellular processes that rely on actin remodeling, such as cell motility and division .
Result of Action
The binding of Rhodamine phalloidin-TRITC to F-actin results in the visualization of actin filaments due to the red-orange fluorescence provided by the TRITC component . This allows for high-contrast discrimination of actin staining, enabling researchers to study the organization and dynamics of the actin cytoskeleton in cells .
Action Environment
The action of Rhodamine phalloidin-TRITC is influenced by environmental factors such as pH. The compound is pH-sensitive, and at elevated pH, a key thioether bridge in the phalloidin molecule is cleaved, causing the compound to lose its affinity for actin . Therefore, the staining procedure with Rhodamine phalloidin-TRITC is typically performed at physiological pH .
生化学分析
Biochemical Properties
Rhodamine phalloidin-TRITC: plays a crucial role in biochemical reactions by binding with high specificity to F-actin, a polymerized form of actin filaments. This binding is highly selective and does not occur with globular actin (G-actin). The interaction between Rhodamine phalloidin-TRITC and F-actin is characterized by a high affinity, with a dissociation constant (Kd) of approximately 20 nM . This selective binding stabilizes the actin filaments, preventing their depolymerization and thus maintaining the structural integrity of the cytoskeleton. The compound’s fluorescent properties, due to the tetramethylrhodamine (TRITC) moiety, allow for the visualization of actin filaments under a fluorescence microscope, providing high-contrast images with minimal non-specific staining .
Cellular Effects
Rhodamine phalloidin-TRITC: significantly impacts various cellular processes by stabilizing F-actin structures. This stabilization affects cell morphology, motility, and division. In particular, the compound’s ability to prevent actin filament depolymerization influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the stabilization of actin filaments can alter the dynamics of the cytoskeleton, affecting processes such as endocytosis, exocytosis, and intracellular transport . Additionally, the compound’s fluorescent properties facilitate the study of actin dynamics in live cells, providing insights into the role of the cytoskeleton in cellular functions.
Molecular Mechanism
The molecular mechanism of Rhodamine phalloidin-TRITC involves its binding to F-actin, where it interacts with specific amino acid residues on the actin filaments. This binding inhibits the ATPase activity of actin, thereby preventing the depolymerization of the filaments . The compound’s tetramethylrhodamine (TRITC) moiety provides fluorescence, enabling the visualization of actin filaments. This interaction is crucial for maintaining the structural integrity of the cytoskeleton and for studying the dynamics of actin polymerization and depolymerization in various cellular contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodamine phalloidin-TRITC are observed over time, with the compound demonstrating stability under various conditions. It is typically stored at -20°C and protected from light to maintain its fluorescence and binding properties . Over time, the compound’s ability to bind F-actin remains consistent, although prolonged exposure to light or suboptimal storage conditions can lead to degradation and reduced efficacy. Long-term studies have shown that Rhodamine phalloidin-TRITC maintains its ability to stabilize actin filaments in both in vitro and in vivo settings, providing reliable results for extended periods .
Dosage Effects in Animal Models
The effects of Rhodamine phalloidin-TRITC vary with different dosages in animal models. At lower concentrations, the compound effectively stains F-actin without causing significant toxicity . At higher doses, it can exhibit toxic effects due to its origin from the toxic Amanita phalloides mushroom. These effects include disruption of cellular functions and potential cytotoxicity. Therefore, it is crucial to optimize the dosage to achieve effective staining while minimizing adverse effects .
Metabolic Pathways
Rhodamine phalloidin-TRITC: is involved in metabolic pathways related to actin dynamics. It interacts with enzymes and cofactors that regulate actin polymerization and depolymerization. The compound’s binding to F-actin inhibits the ATPase activity of actin, thereby affecting the energy dynamics within the cell . This interaction can influence metabolic flux and the levels of metabolites associated with actin dynamics, providing insights into the metabolic regulation of the cytoskeleton .
Transport and Distribution
Within cells and tissues, Rhodamine phalloidin-TRITC is transported and distributed primarily through passive diffusion. It binds to F-actin in various cellular compartments, including the cytoplasm and the cell cortex . The compound’s fluorescent properties allow for the tracking of its distribution within cells, providing valuable information on its localization and accumulation. Transporters and binding proteins specific to actin may also facilitate its distribution .
Subcellular Localization
Rhodamine phalloidin-TRITC: localizes predominantly to regions rich in F-actin, such as the cell cortex, stress fibers, and lamellipodia . Its subcellular localization is directed by its high affinity for F-actin, and it does not require specific targeting signals or post-translational modifications. The compound’s ability to bind and stabilize actin filaments makes it an essential tool for studying the organization and dynamics of the cytoskeleton in various cellular contexts .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin involves the conjugation of phalloidin with tetramethylrhodamine isothiocyanate (TRITC). The process typically includes the following steps:
Activation of Phalloidin: Phalloidin is first activated by reacting with a suitable coupling agent.
Conjugation with TRITC: The activated phalloidin is then reacted with TRITC under controlled conditions to form the fluorescent conjugate.
Purification: The resulting product is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of phalloidin and TRITC.
Conjugation: Efficient conjugation methods to ensure high yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions: (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin primarily undergoes conjugation reactions. The key reactions include:
Conjugation with TRITC: Formation of a stable covalent bond between phalloidin and TRITC.
Stabilization of Actin Filaments: Binding to F-actin, which prevents the depolymerization of actin filaments.
Common Reagents and Conditions:
Coupling Agents: Used to activate phalloidin for conjugation.
TRITC: The fluorescent dye used for labeling.
Buffer Solutions: Maintain the pH and ionic strength during the reactions.
Major Products:
(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin: The primary product used for actin staining in research applications.
科学的研究の応用
Chemistry:
Fluorescent Labeling: Used as a fluorescent probe to study the structure and dynamics of actin filaments.
Biology:
Cell Biology: Visualizes actin filaments in fixed and permeabilized cells, aiding in the study of cell morphology, motility, and division.
Neuroscience: Investigates the role of actin in neuronal growth and synaptic plasticity.
Medicine:
Cancer Research: Studies the role of actin dynamics in cancer cell migration and metastasis.
Drug Development: Screens potential drugs that target the actin cytoskeleton.
Industry:
Biotechnology: Utilized in the development of diagnostic assays and imaging techniques.
類似化合物との比較
Phalloidin: The parent compound, which also binds to F-actin but lacks the fluorescent label.
Alexa Fluor Phalloidin: Another fluorescently labeled phalloidin derivative with different spectral properties.
FITC-Phalloidin: A phalloidin conjugate with fluorescein isothiocyanate (FITC) as the fluorescent dye.
Uniqueness: (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin is unique due to its specific fluorescent properties provided by TRITC, which offers high photostability and brightness, making it ideal for long-term imaging studies .
特性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-40-35-11-9-10-12-41(35)68-56(40)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(58(82)83)39(19-31)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H8-,61,62,63,64,65,66,67,69,75,76,77,78,79,80,82,83,86)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDVPFYYTLFSBJ-IZZNSDNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N12O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



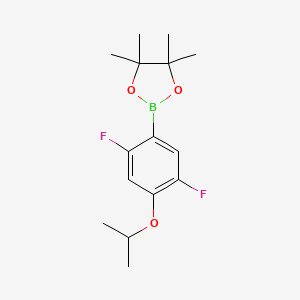
![tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
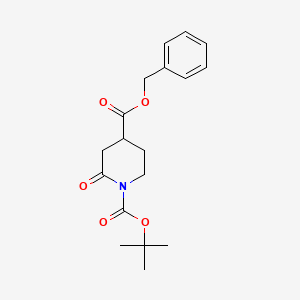
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
